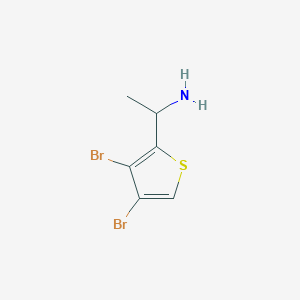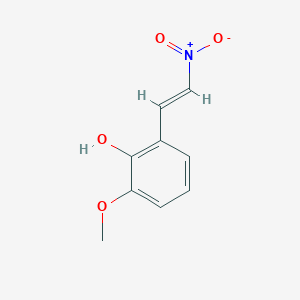![molecular formula C34H40N2O5 B12076868 (3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)
(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[®-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor13cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione is a complex organic molecule with a unique structure. It features multiple chiral centers and a combination of indole and cytochalasin frameworks, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the indole moiety and the cytochalasin framework. The key steps typically involve:
- Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Construction of the Cytochalasin Framework : This involves a series of cyclization and functional group transformations, often using reagents like Grignard reagents, organolithium compounds, and various protecting groups to control the stereochemistry and regiochemistry of the product.
Industrial Production Methods: Industrial production of such complex molecules often relies on advanced techniques like flow chemistry, which allows for precise control over reaction conditions and scalability. Catalysts and automated systems are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
- Reduction : Reduction reactions can target the carbonyl groups, converting them into alcohols.
- Substitution : The indole moiety can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups.
- Oxidation : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
- Reduction : Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
- Substitution : Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones, while reduction of the carbonyl groups would produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject in synthetic organic chemistry.
Biology: In biological research, the compound’s interaction with cellular components is of interest, particularly its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are explored, including its ability to interact with specific molecular targets in disease pathways.
Industry: In the industrial sector, the compound’s unique properties can be leveraged in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the cytochalasin framework can disrupt cellular processes by binding to actin filaments.
Comparación Con Compuestos Similares
Similar Compounds:
- Cytochalasin B : Another member of the cytochalasin family, known for its ability to inhibit actin polymerization.
- Indole-3-acetic acid : A simpler indole derivative with biological activity as a plant hormone.
Uniqueness: The compound’s combination of indole and cytochalasin frameworks, along with its specific stereochemistry, makes it unique compared to other similar compounds. This uniqueness contributes to its distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C34H40N2O5 |
|---|---|
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
(3Z,7Z,11Z)-16-ethyl-6,14-dihydroxy-18-[1-(1H-indol-3-yl)ethyl]-7,9-dimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione |
InChI |
InChI=1S/C34H40N2O5/c1-6-22-21(5)32(40)25-12-9-10-18(2)16-19(3)31(39)27(37)14-15-28(38)34(25)29(22)30(36-33(34)41)20(4)24-17-35-26-13-8-7-11-23(24)26/h7-9,11-18,20,22,25,29-32,35,39-40H,5-6,10H2,1-4H3,(H,36,41)/b12-9-,15-14-,19-16- |
Clave InChI |
PTACSLBMGBVOKZ-XPHKQWCYSA-N |
SMILES isomérico |
CCC1C2C(NC(=O)C23C(/C=C\CC(/C=C(\C(C(=O)/C=C\C3=O)O)/C)C)C(C1=C)O)C(C)C4=CNC5=CC=CC=C54 |
SMILES canónico |
CCC1C2C(NC(=O)C23C(C=CCC(C=C(C(C(=O)C=CC3=O)O)C)C)C(C1=C)O)C(C)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



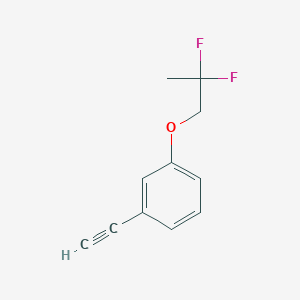
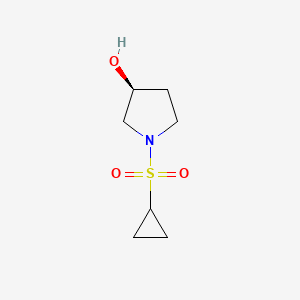
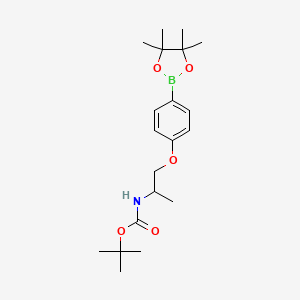

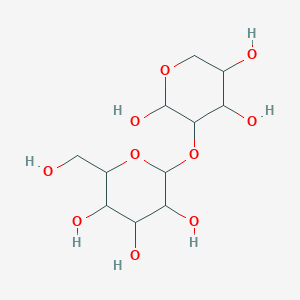
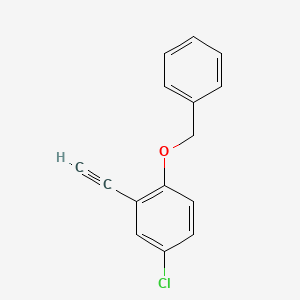
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)

